molecular formula C17H18N2S B5608399 N-(2-phenylethyl)-1-indolinecarbothioamide

N-(2-phenylethyl)-1-indolinecarbothioamide

Cat. No. B5608399
M. Wt: 282.4 g/mol
InChI Key: VUMZSYBEGIPEFR-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-1-indolinecarbothioamide belongs to a class of compounds with diverse biological activities, including potential therapeutic applications. The synthesis and study of such compounds are of significant interest due to their structural complexity and functional versatility.

Synthesis Analysis

A study by Kobayashi et al. (2013) developed a convenient procedure for the synthesis of 2,N,N-trisubstituted 1H-indole-1-carbothioamides, which shares a similar structural framework with this compound. The synthesis involved a two-step sequence starting from 2-(acylmethyl)phenyl isocyanides, leading to the desired products in fair-to-good yields (Kobayashi, Yamane, & Fukamachi, 2013).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques, including IR, 1H NMR, 13C NMR, Mass, and elemental analyses. These techniques provide detailed information about the molecular framework and functional groups present in the compounds, which is crucial for understanding their chemical behavior and reactivity (Mathew, Suresh, & Anbazhagan, 2014).

properties

IUPAC Name

N-(2-phenylethyl)-2,3-dihydroindole-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2S/c20-17(18-12-10-14-6-2-1-3-7-14)19-13-11-15-8-4-5-9-16(15)19/h1-9H,10-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMZSYBEGIPEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=S)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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